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Moxestrol (R-2858): A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Moxestrol, also known by its developmental code R-2858, is a potent, synthetic estrogen that

has been instrumental in the study of estrogen receptors (ERs) and their physiological roles. A

derivative of estradiol, Moxestrol exhibits a high binding affinity for the ER and has been

utilized as a radioligand in receptor assays. This technical guide provides an in-depth overview

of the structure, chemical properties, and biological activities of Moxestrol, intended for

professionals in research and drug development.

Chemical Structure and Properties
Moxestrol is chemically designated as (8S,9S,11S,13S,14S,17R)-17-ethynyl-11-methoxy-13-

methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol. Its structure is

characterized by a steroidal backbone with key modifications that enhance its estrogenic

activity and receptor binding.
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A summary of the key physicochemical properties of Moxestrol is presented in the table below.

While specific experimental values for pKa and LogP are not readily available in the literature,

computational predictions can provide estimates for these parameters.

Property Value Source

IUPAC Name

(8S,9S,11S,13S,14S,17R)-17-

ethynyl-11-methoxy-13-methyl-

7,8,9,11,12,14,15,16-

octahydro-6H-

cyclopenta[a]phenanthrene-

3,17-diol

PubChem

Synonyms
R-2858, RU-2858, 11β-

methoxy-17α-ethynylestradiol
PubChem

Chemical Formula C₂₁H₂₆O₃ PubChem

Molecular Weight 326.43 g/mol PubChem

CAS Number 34816-55-2 PubChem

SMILES

C[C@]12C--INVALID-LINK--

O)CCC4=C3C=CC(=C4)O">C

@@HOC

PubChem

Melting Point ~280 °C ChemWhat

Pharmacology and Pharmacokinetics
Moxestrol is a highly potent estrogen receptor agonist. Its pharmacological profile is defined

by its strong binding to estrogen receptors and its subsequent effects on gene transcription and

cellular signaling.

Pharmacodynamics
The primary mechanism of action of Moxestrol is its binding to and activation of estrogen

receptors (ERα and ERβ). This interaction initiates a cascade of molecular events leading to

estrogenic responses.
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Parameter Value Source

Receptor Target
Estrogen Receptor α (ERα),

Estrogen Receptor β (ERβ)
General Knowledge

Relative Binding Affinity (RBA)
185% (compared to

estradiol=100%)
J Med Chem. 1985

Note: A specific EC50 value for Moxestrol's estrogenic activity is not consistently reported in

publicly available literature, though its potency is widely acknowledged to be significantly higher

than that of estradiol.

Pharmacokinetics
Pharmacokinetic studies have revealed key parameters regarding the absorption, distribution,

metabolism, and excretion of Moxestrol.

Parameter Value Source

Oral Bioavailability Approximately 33% J Steroid Biochem. 1982

Metabolism

Primarily hepatic, via

hydroxylation at C-2, C-15, and

C-16, and formation of D-homo

derivatives.[1] The 11β-

methoxy group hinders the

formation of catechol

estrogens.[1]

J Steroid Biochem. 1982

Protein Binding

Low affinity for albumin and

does not bind to sex hormone-

binding globulin (SHBG).[1]

J Steroid Biochem. 1982

Biological Half-life Approximately 8.2 hours Wikipedia

Signaling Pathways
Upon binding to estrogen receptors, Moxestrol triggers a series of signaling events that can be

broadly categorized into genomic and non-genomic pathways.
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Genomic Signaling Pathway
The classical genomic pathway involves the translocation of the Moxestrol-ER complex to the

nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the

transcription of target genes.
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Genomic signaling pathway of Moxestrol.

Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol outlines a standard method for determining the relative binding affinity of a test

compound like Moxestrol for the estrogen receptor using radiolabeled estradiol.
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Workflow for ER competitive binding assay.

Methodology:

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer

(e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer) and centrifuged to obtain the cytosolic fraction

containing the estrogen receptors.
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Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is

incubated with the uterine cytosol in the presence of increasing concentrations of the

unlabeled competitor (Moxestrol).

Separation of Bound and Free Ligand: After incubation, dextran-coated charcoal is added to

adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal,

leaving the receptor-bound radioligand in the supernatant.

Quantification: The radioactivity in the supernatant is measured using a liquid scintillation

counter.

Data Analysis: The amount of bound radioligand is plotted against the concentration of the

competitor. The concentration of the competitor that inhibits 50% of the specific binding of

the radioligand (IC₅₀) is determined. The Relative Binding Affinity (RBA) is then calculated

relative to a standard (e.g., estradiol).

In Vitro Metabolic Stability Assay
This protocol describes a general workflow to assess the metabolic stability of Moxestrol using

liver microsomes.
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Workflow for in vitro metabolic stability assay.
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Methodology:

Assay Setup: Human or animal liver microsomes are pre-incubated with a NADPH-

regenerating system in a suitable buffer.

Initiation of Reaction: The metabolic reaction is initiated by adding Moxestrol to the

incubation mixture.

Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60

minutes) and the reaction is stopped by adding a cold organic solvent, typically acetonitrile,

which also serves to precipitate the proteins.

Sample Processing: The quenched samples are centrifuged to pellet the precipitated

proteins.

LC-MS/MS Analysis: The supernatant, containing the remaining Moxestrol, is analyzed by

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent

compound.

Data Analysis: The percentage of Moxestrol remaining at each time point is plotted against

time. The rate of disappearance is used to calculate the in vitro half-life (t½), which is an

indicator of its metabolic stability.

Conclusion
Moxestrol (R-2858) remains a valuable tool in endocrinology and drug discovery due to its

high potency and specific binding to estrogen receptors. Its well-characterized structure and

pharmacological profile make it an excellent reference compound for the development and

validation of new estrogenic and anti-estrogenic agents. The experimental protocols and

pathway diagrams provided in this guide offer a foundational understanding for researchers

working with this important molecule. Further investigation into the specific downstream effects

of Moxestrol on gene expression and non-genomic signaling could provide deeper insights

into its unique biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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